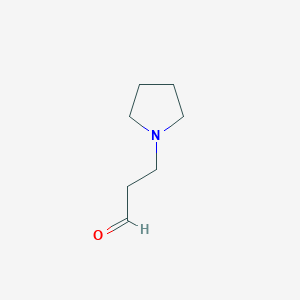
3-(Pyrrolidin-1-yl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrrolidin-1-yl)propanal is an organic compound with the molecular formula C7H13NO. It is characterized by the presence of a pyrrolidine ring attached to a propanal group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Pyrrolidin-1-yl)propanal can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with acrolein under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of palladium on carbon as a catalyst is common, and the reaction is conducted at elevated temperatures to accelerate the process .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-1-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: 3-(Pyrrolidin-1-yl)propanoic acid.
Reduction: 3-(Pyrrolidin-1-yl)propanol.
Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.
Scientific Research Applications
3-(Pyrrolidin-1-yl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-yl)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyrrolidine ring can also interact with biological receptors, influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Pyrrolidin-1-yl)propanol: Similar structure but with an alcohol group instead of an aldehyde.
3-(Pyrrolidin-1-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Pyrrolidine: The parent compound without the propanal group.
Uniqueness
3-(Pyrrolidin-1-yl)propanal is unique due to the presence of both the pyrrolidine ring and the reactive aldehyde group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
127554-91-0 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
3-pyrrolidin-1-ylpropanal |
InChI |
InChI=1S/C7H13NO/c9-7-3-6-8-4-1-2-5-8/h7H,1-6H2 |
InChI Key |
SUDOFTVBCPEFQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















